molecular formula C15H13F3N2OS B2595288 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 669740-00-5

2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2595288
CAS RN: 669740-00-5
M. Wt: 326.34
InChI Key: KECBGHDNBUFRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H13F3N2OS and a molecular weight of 326.34 . It is used for proteomics research .


Synthesis Analysis

Thiophene-based analogs, like the compound , have been the focus of many scientists due to their potential biological activity . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a trifluoromethyl group and an amide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.34 . Other specific physical and chemical properties are not available from the search results.

Scientific Research Applications

1. Anti-Inflammatory and Antioxidant Activity

2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, a compound similar to the one , has shown promising in vitro anti-inflammatory and antioxidant activities. These properties are comparable to established compounds like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).

2. Antibacterial and Antifungal Activities

Compounds related to 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have shown notable antibacterial and antifungal activities. This was observed in studies involving different structural derivatives of the compound, highlighting its potential in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

3. Anticonvulsant Activity

In a study, Schiff bases of 2-aminothiophenes, structurally related to the compound , were synthesized and evaluated for their anticonvulsant activity. The results indicated significant potential in this area, expanding the compound's utility in neurological disorders (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

4. Antitumor Activity

Research has shown that derivatives of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene, structurally similar to the compound , exhibit notable antitumor activities. This highlights its potential use in cancer research and treatment, particularly in targeting specific cancer cell lines (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

5. Antinociceptive Activity

N-Substituted derivatives of 2-aminothiophenes, similar to the compound , have been synthesized and evaluated for their antinociceptive activities. This points towards its potential in the development of pain management drugs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Safety and Hazards

The specific safety and hazard information for this compound is not available from the search results. It is intended for research use only, and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)8-3-1-4-9(7-8)20-14(21)12-10-5-2-6-11(10)22-13(12)19/h1,3-4,7H,2,5-6,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECBGHDNBUFRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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